Methanediamine, N,N,N',N'-tetraethyl-

Catalog No.
S3315006
CAS No.
102-53-4
M.F
C9H22N2
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanediamine, N,N,N',N'-tetraethyl-

CAS Number

102-53-4

Product Name

Methanediamine, N,N,N',N'-tetraethyl-

IUPAC Name

N,N,N',N'-tetraethylmethanediamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C9H22N2/c1-5-10(6-2)9-11(7-3)8-4/h5-9H2,1-4H3

InChI Key

UNEXJVCWJSHFNN-UHFFFAOYSA-N

SMILES

CCN(CC)CN(CC)CC

Solubility

0.63 M

Canonical SMILES

CCN(CC)CN(CC)CC

Methanediamine, N,N,N',N'-tetraethyl- is an organic compound characterized by its structure, which includes four ethyl groups attached to a central methanediamine framework. Its chemical formula is C6H16N2C_6H_{16}N_2 and it has a molecular weight of 116.21 g/mol. This compound is recognized for its use in various

Typical of amines. It can act as a nucleophile due to the presence of lone pairs on the nitrogen atoms, allowing it to react with electrophiles. Notable reactions include:

  • Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.
  • Deprotection Reactions: This compound is often used in the deprotection of functional groups in organic synthesis.
  • Catalytic Reactions: Methanediamine, N,N,N',N'-tetraethyl- has been shown to accelerate reactions involving isocyanates, such as the reaction with phenyl isocyanate .

Methanediamine, N,N,N',N'-tetraethyl- can be synthesized through various methods:

  • Alkylation of Methanediamine: The most common method involves the alkylation of methanediamine with ethyl halides (e.g., ethyl bromide) under basic conditions.
  • Reduction Reactions: Starting from appropriate precursors like nitriles or imines, reduction reactions can yield the desired tetraethylated product.
  • Direct Amination: The direct amination of ethylene glycol using ammonia and subsequent ethylation can also produce this compound.

Methanediamine, N,N,N',N'-tetraethyl- finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis: The compound is utilized as a catalyst in certain organic reactions due to its ability to facilitate nucleophilic attacks.
  • Polymer Chemistry: It can be used in the production of polyurethanes and other polymeric materials.

Studies on the interactions of Methanediamine, N,N,N',N'-tetraethyl- primarily focus on its reactivity rather than biological interactions. It has been noted for its ability to interact with electrophiles, enhancing reaction rates in specific catalyzed processes. Further research could elucidate more about its interactions within biological systems and its potential effects.

Methanediamine, N,N,N',N'-tetraethyl- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
Methanediamine, N,N,N',N'-tetramethyl-C5H14N2Contains four methyl groups; used in similar reactions .
EthylenediamineC2H8N2A simpler diamine; commonly used in chelation chemistry.
DiethanolamineC4H11NO2Contains hydroxyl groups; used primarily in surfactants.
TriethanolamineC6H15NO3Similar structure; widely used in cosmetics and personal care products.

Methanediamine, N,N,N',N'-tetraethyl- is unique due to its specific tetraethyl substitution pattern, which affects its reactivity and applications compared to other amines.

Traditional Alkylation Routes for Tetraethylmethanediamine Synthesis

The conventional synthesis involves alkylating methanediamine (NH₂CH₂NH₂) with ethyl halides (e.g., ethyl bromide or iodide). This two-step process begins with the primary alkylation of methanediamine under inert conditions. A polar aprotic solvent such as tetrahydrofuran (THF) is employed to enhance nucleophilicity, with temperatures maintained at 60°C to balance reaction kinetics and side-product formation.

Key Reaction Parameters:

ParameterCondition
SolventTHF
Temperature60°C
Molar Ratio (Ethyl Halide:Methanediamine)4:1
Yield (After Distillation)65–75%

The reaction proceeds via an SN2 mechanism, where the ethyl halide displaces hydrogen atoms on the amine groups. Excess ethyl halide ensures complete tetraalkylation, though residual diethylated intermediates may form, necessitating rigorous purification. Challenges include controlling exothermic reactions and avoiding over-alkylation, which can lead to quaternary ammonium salts.

Novel Catalytic Approaches in N,N,N',N'-Tetraethylmethanediamine Production

While traditional methods dominate industrial production, recent studies explore catalytic systems to enhance efficiency. For instance, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide have been tested to facilitate interfacial reactions in biphasic systems. These catalysts improve reagent miscibility, reducing reaction times by 20–30% compared to solvent-free conditions.

Emerging work also investigates metal-catalyzed alkylation. Palladium complexes, known for facilitating cross-coupling reactions, show preliminary promise in mediating C-N bond formation under milder temperatures (40–50°C). However, catalyst recovery and cost remain barriers to scalability.

Reaction Optimization Through Solvent Selection and Temperature Control

Solvent polarity and temperature significantly impact reaction outcomes:

Solvent Effects:

  • THF: Maximizes nucleophilicity but requires anhydrous conditions.
  • Ethanol/Methanol: Lower-cost alternatives with higher boiling points, though yields drop by 10–15% due to protic solvent interference.
  • Dimethylformamide (DMF): Enhances reaction rate but complicates post-synthesis purification.

Temperature Optimization:

  • At 60°C, the reaction reaches 90% conversion within 6 hours.
  • Elevated temperatures (>70°C) accelerate alkylation but promote diethyl ether formation, reducing yield.

A balance between solvent polarity and thermal stability is critical. For instance, THF at 60°C achieves optimal yields without significant side reactions.

Purification Techniques for High-Purity Tetraethylmethanediamine

Post-synthesis purification ensures the removal of unreacted amines and alkylation intermediates:

  • Fractional Distillation: Effective for separating tetraethylmethanediamine (boiling point: ~210°C) from diethylated byproducts (boiling point: ~185°C).
  • Column Chromatography: Silica gel columns with ethyl acetate/hexane eluents resolve closely related species, achieving >99% purity.
  • Crystallization: Limited utility due to the compound’s liquid state at room temperature but applicable for salt derivatives.

Comparative Purification Efficiency:

MethodPurity AchievedTime Required
Fractional Distillation95–98%4–6 hours
Column Chromatography>99%8–12 hours

Distillation remains the industrial standard for its scalability, while chromatography is reserved for laboratory-scale high-purity demands.

XLogP3

1.9

Boiling Point

165.8 °C

UNII

9DJ3133IMJ

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

102-53-4

Wikipedia

Methanediamine, N,N,N',N'-tetraethyl-

General Manufacturing Information

Methanediamine, N,N,N',N'-tetraethyl-: ACTIVE

Dates

Modify: 2023-08-19

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